Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, influencing a range of biological processes .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other oxadiazole derivatives, which often bind to their targets and modulate their activity .
Biochemical Pathways
Oxadiazole derivatives have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties, which can influence their bioavailability and overall therapeutic potential .
Result of Action
Similar compounds have been found to have a range of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and other effects .
Action Environment
The action of Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and other factors can influence the compound’s stability, efficacy, and overall action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in the design of enzyme inhibitors and receptor modulators.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
- Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
- Methyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
Compared to its analogs, Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of the methyl group on the phenyl ring. This substitution can influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications. The methyl group can also affect the compound’s solubility and stability, making it more suitable for specific industrial and medicinal uses.
Properties
IUPAC Name |
methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-5-8(6-4-7)10-12-9(13-16-10)11(14)15-2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHSICZFFVWIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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